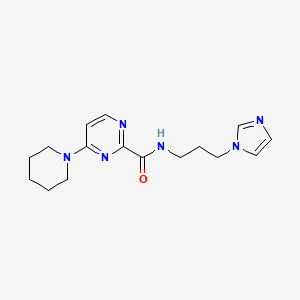
N-(3-(1H-imidazol-1-yl)propyl)-4-(piperidin-1-yl)pyrimidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1H-imidazol-1-yl)propyl)-4-(piperidin-1-yl)pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C16H22N6O and its molecular weight is 314.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(1H-imidazol-1-yl)propyl)-4-(piperidin-1-yl)pyrimidine-2-carboxamide, with the CAS number 2034537-42-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent, anti-inflammatory compound, and its effects on various cellular mechanisms.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₂₂N₆O |
| Molecular Weight | 314.39 g/mol |
| CAS Number | 2034537-42-1 |
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives, such as this compound, exhibit notable anticancer properties. For instance, Tiwari et al. synthesized various pyrimidine derivatives and screened them against multiple cancer cell lines, including MCF-7 and MDA-MB453. One of the compounds showed an IC₅₀ of 29.1 µM against MDA-MB453 cells . The structure-activity relationship (SAR) studies highlighted that modifications in the molecular structure could significantly enhance anticancer efficacy.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. Research indicates that certain pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For example, compounds with similar structures have been shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic application in inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Kinase Inhibition : The compound may act as a kinase inhibitor, affecting signaling pathways that regulate cell proliferation and survival.
- Apoptosis Induction : Studies suggest that it could promote apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
Study 1: Anticancer Efficacy
In a comparative study involving various pyrimidine derivatives, this compound was tested against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The compound's efficacy was comparable to established chemotherapeutics like doxorubicin .
Study 2: Anti-inflammatory Potential
A separate study assessed the anti-inflammatory effects of this compound using an LPS-induced inflammation model in macrophages. The results demonstrated a dose-dependent decrease in nitric oxide production and pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
属性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-piperidin-1-ylpyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c23-16(19-6-4-9-21-12-8-17-13-21)15-18-7-5-14(20-15)22-10-2-1-3-11-22/h5,7-8,12-13H,1-4,6,9-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIUZCSBRPLCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














